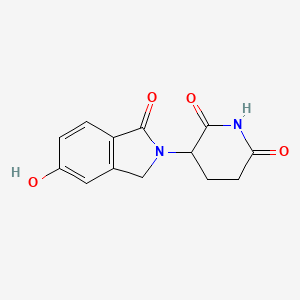

3-(5-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

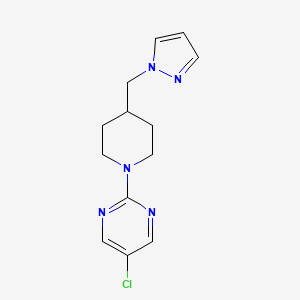

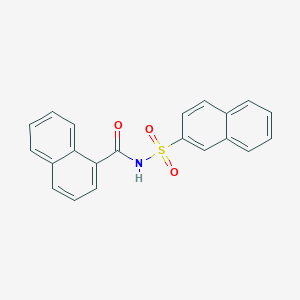

“3-(5-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione” is a chemical compound with the CAS Number: 1416990-08-3 . It has a molecular weight of 260.25 and its IUPAC name is 3-(5-hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione .

Molecular Structure Analysis

The molecular formula of this compound is C13H12N2O4 . The InChI code for this compound is 1S/C13H12N2O4/c16-8-1-2-9-7(5-8)6-15(13(9)19)10-3-4-11(17)14-12(10)18/h1-2,5,10,16H,3-4,6H2,(H,14,17,18) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.Applications De Recherche Scientifique

- Clinical Use : Lenalidomide-OH is a first-line therapy for MM and 5q MDS, improving patient outcomes .

Synthetic Chemistry and Drug Development

The synthesis and modification of Lenalidomide-OH derivatives have been actively explored. Researchers focus on optimizing synthetic strategies and understanding structure-activity relationships. Key points include:

- PROTACs : Lenalidomide-OH derivatives are used in proteolysis-targeting chimeras (PROTACs) to induce selective protein degradation. These PROTACs show anti-proliferative effects across various cell lines .

Heterocyclic Chemistry and Applications

Lenalidomide-OH contains an isoindoline-1,3-dione heterocyclic nucleus. Such compounds have diverse applications:

- Polymer Additives and Photochromic Materials : Isoindoline-1,3-dione derivatives contribute to polymer properties and photochromic behavior .

Potential Therapeutic Agents

Understanding the biological properties of Lenalidomide-OH derivatives is crucial. Researchers aim to unlock their potential as therapeutic agents. Key considerations:

Mécanisme D'action

Target of Action

Lenalidomide-OH, also known as Lenalidomide, primarily targets the E3 ubiquitin ligase complex protein, cereblon . It also affects the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) .

Mode of Action

Lenalidomide-OH modulates the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase . It induces the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . This interaction is associated with the antitumor and immunomodulatory properties of lenalidomide .

Biochemical Pathways

Lenalidomide-OH affects both cellular and humoral limbs of the immune system . It has anti-angiogenic properties and affects signal transduction . It enhances the release of interleukin-2 (IL-2) and interferon-γ (IFN-γ) from activated T cells, inhibits the immunosuppressive activity of regulatory T cells, and increases natural killer (NK) cell-mediated cytotoxicity .

Pharmacokinetics

Lenalidomide-OH is rapidly and highly absorbed (>90% of dose) under fasting conditions . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 h . Renal function is the most important factor affecting lenalidomide plasma exposure .

Result of Action

The subsequent proteasomal degradation of the transcription factors IKZF1 and IKZF3 results in the death of multiple myeloma cells . Lenalidomide-OH also induces intracellular accumulation of reactive oxygen species (ROS) through an iron-dependent Fenton reaction, leading to cell membrane and DNA damage and cell death .

Action Environment

The efficacy of Lenalidomide-OH can be influenced by environmental factors such as renal function . The starting dose of lenalidomide must be adjusted according to renal function .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propriétés

IUPAC Name |

3-(6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c16-8-1-2-9-7(5-8)6-15(13(9)19)10-3-4-11(17)14-12(10)18/h1-2,5,10,16H,3-4,6H2,(H,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUMFQGCQAUIFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2489468.png)

![3-Butyl-8-(2-chloroethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2489470.png)

![4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2489474.png)

![[1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol](/img/structure/B2489478.png)

![4-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2489490.png)